molecular formula C5H13ClN2O B2645290 3-amino-N-methylbutanamide hydrochloride CAS No. 1332531-66-4; 54758-64-4

3-amino-N-methylbutanamide hydrochloride

Cat. No.: B2645290
CAS No.: 1332531-66-4; 54758-64-4
M. Wt: 152.62
InChI Key: NQEFXRFCVFZOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-methylbutanamide hydrochloride is a substituted amide compound featuring a primary amine group and a methyl-substituted amide moiety. The compound’s physicochemical properties, such as solubility and stability, are influenced by its polar amide group and hydrochloride salt form, which enhance water solubility compared to free bases .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-methylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(6)3-5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEFXRFCVFZOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332531-66-4
Record name 3-amino-N-methylbutanamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-amino-N-methylbutanamide hydrochloride with key analogs identified in the evidence:

Compound Name Molecular Formula Key Substituents Applications Key Properties
This compound* C₆H₁₅ClN₂O -NH₂, -CONHCH₃ Pharmaceutical intermediates High solubility, hygroscopic
META AMINO ACETANILIDE HCL () C₈H₁₁ClN₂O Aromatic -C₆H₅, -CONH- Dye intermediates Low polarity, stable at room temperature
3-Amino-N-butyl-N-methylpropanamide HCl () C₈H₁₈ClN₂O -NH₂, -CON(CH₃)(C₄H₉) Surfactants, drug delivery Lipophilic, extended alkyl chain
Ethyl 3-methyl-3-(methylamino)butanoate HCl () C₈H₁₇ClN₂O₂ -COOEt, -N(CH₃)CH(CH₃)₂ Prodrug synthesis Ester group enhances metabolic stability
3-(Methylamino)butanoic acid HCl () C₅H₁₁ClN₂O₂ -COOH, -NHCH₃ Peptide mimetics Zwitterionic, pH-dependent solubility
(S)-Ethyl 2-amino-3,3-dimethylbutanoate HCl () C₈H₁₈ClN₂O₂ -COOEt, -NH₂, geminal -CH(CH₃)₂ Chiral building blocks Stereospecific activity, moderate stability

*Note: Data for this compound are inferred from structural analogs.

Key Differences and Implications

Functional Groups: Amide vs. Ester: Amide-containing analogs (e.g., ) exhibit higher chemical stability and slower hydrolysis compared to ester derivatives (), which are prone to enzymatic cleavage . Carboxylic Acid vs. Amide: The zwitterionic nature of 3-(methylamino)butanoic acid HCl () results in pH-dependent solubility, unlike the consistently polar amide derivatives .

Substituent Effects: Alkyl Chain Length: The butyl group in 3-amino-N-butyl-N-methylpropanamide HCl () increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility . Aromatic vs. Aliphatic: META AMINO ACETANILIDE HCL () contains an aromatic ring, enabling π-π interactions in dye chemistry, unlike aliphatic analogs .

Stereochemistry :

  • The (S)-configured ethyl ester in demonstrates chiral specificity in drug synthesis, a critical factor in receptor binding .

Pharmacological and Industrial Relevance

  • Drug Intermediates: Ethyl 3-methyl-3-(methylamino)butanoate HCl () serves as a prodrug backbone due to its ester group, which improves bioavailability .
  • Analytical Methods : Techniques like RP-HPLC () and spectrophotometry () are critical for quantifying hydrochloride salts in formulations .

Q & A

Q. What methodologies assess the compound’s stability under extreme conditions (e.g., high temperature, UV exposure)?

  • Methodological Answer : Conduct forced degradation studies:
  • Thermal stability : Heat at 60–80°C for 24–72 hours; monitor via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products (LC-MS).
  • Oxidative stability : Treat with H2O2 (3% v/v) and track peroxide adducts .

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